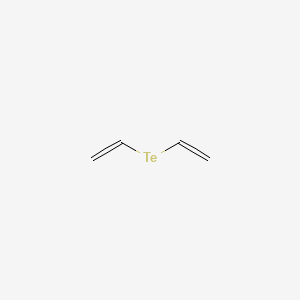

Tellurium, diethenyl-

Katalognummer B8742616

Molekulargewicht: 181.7 g/mol

InChI-Schlüssel: PVCMTBIXZVRYGC-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US05164524

Procedure details

The reactions, as illustrated in equations (1), (1)(a), (2), (2)(a), or (2)(b) above, for the production of tetraorganyl tellurium, tetramethyl tellurium, tetraorganyl tellurium, tetra(trimethylsilylmethyl) tellurium, or tetravinyl tellurium, are commenced at low temperature ranging from about -100° C. to about 25° C. If the above reactions are carried out at higher temperature, the corresponding diorganyl tellurium, dimethyl tellurium, bis(trimethylsilyl-methyl) tellurium, or divinyl tellurium derivatives will also be produced, or other side reactions will occur. After the reactions have proceeded to form the tetraorganyl tellurium, tetramethyl tellurium, tetra(trimethylsilylmethyl) tellurium, or tetravinyl tellurium product, the reaction mixture is warmed to room temperature and is stirred; and if a Grignard reagent was used, 1,4-dioxane is added to remove magnesium salts. The slurry is then cooled down again within the above noted -100° C. to 25° C. range, so that all of the salts will precipitate out of solution. The reaction mixture is then filtered to remove precipitated salts. The resulting solution containing the tetraorganyl tellurium, tetramethyl tellurium, tetra(trimethylsilylmethyl) tellurium, or tetravinyl tellurium is then vacuum distilled to remove the solvent, and the crude product purified, e.g., by vacuum distillation for the liquid product,tetramethyl tellurium, or by fractional recrystallization for the solid product, tetra(trimethylsilylmethyl) tellurium.

Name

tetravinyl tellurium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

( 1 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

( 2)(b )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

tetraorganyl tellurium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

tetramethyl tellurium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

tetraorganyl tellurium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

tetra(trimethylsilylmethyl) tellurium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][Te:2](C)(C)[CH3:3].[CH3:6][Si:7]([CH2:10][Te:11](C[Si](C)(C)C)(C[Si](C)(C)C)[CH2:12][Si:13]([CH3:16])([CH3:15])[CH3:14])([CH3:9])[CH3:8].[CH:27]([Te:29](C=C)(C=C)[CH:30]=[CH2:31])=[CH2:28]>>[CH3:1][Te:2][CH3:3].[CH3:16][Si:13]([CH2:12][Te:11][CH2:10][Si:7]([CH3:9])([CH3:8])[CH3:6])([CH3:14])[CH3:15].[CH:27]([Te:29][CH:30]=[CH2:31])=[CH2:28]

|

Inputs

Step One

|

Name

|

tetravinyl tellurium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)[Te](C=C)(C=C)C=C

|

Step Two

[Compound]

|

Name

|

( 1 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

( 2)(b )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

tetraorganyl tellurium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

tetramethyl tellurium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[Te](C)(C)C

|

Step Six

[Compound]

|

Name

|

tetraorganyl tellurium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

tetra(trimethylsilylmethyl) tellurium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[Si](C)(C)C[Te](C[Si](C)(C)C)(C[Si](C)(C)C)C[Si](C)(C)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

ranging from about -100° C. to about 25° C

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C[Te]C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C[Si](C)(C)C[Te]C[Si](C)(C)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=C)[Te]C=C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05164524

Procedure details

The reactions, as illustrated in equations (1), (1)(a), (2), (2)(a), or (2)(b) above, for the production of tetraorganyl tellurium, tetramethyl tellurium, tetraorganyl tellurium, tetra(trimethylsilylmethyl) tellurium, or tetravinyl tellurium, are commenced at low temperature ranging from about -100° C. to about 25° C. If the above reactions are carried out at higher temperature, the corresponding diorganyl tellurium, dimethyl tellurium, bis(trimethylsilyl-methyl) tellurium, or divinyl tellurium derivatives will also be produced, or other side reactions will occur. After the reactions have proceeded to form the tetraorganyl tellurium, tetramethyl tellurium, tetra(trimethylsilylmethyl) tellurium, or tetravinyl tellurium product, the reaction mixture is warmed to room temperature and is stirred; and if a Grignard reagent was used, 1,4-dioxane is added to remove magnesium salts. The slurry is then cooled down again within the above noted -100° C. to 25° C. range, so that all of the salts will precipitate out of solution. The reaction mixture is then filtered to remove precipitated salts. The resulting solution containing the tetraorganyl tellurium, tetramethyl tellurium, tetra(trimethylsilylmethyl) tellurium, or tetravinyl tellurium is then vacuum distilled to remove the solvent, and the crude product purified, e.g., by vacuum distillation for the liquid product,tetramethyl tellurium, or by fractional recrystallization for the solid product, tetra(trimethylsilylmethyl) tellurium.

Name

tetravinyl tellurium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

( 1 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

( 2)(b )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

tetraorganyl tellurium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

tetramethyl tellurium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

tetraorganyl tellurium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

tetra(trimethylsilylmethyl) tellurium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][Te:2](C)(C)[CH3:3].[CH3:6][Si:7]([CH2:10][Te:11](C[Si](C)(C)C)(C[Si](C)(C)C)[CH2:12][Si:13]([CH3:16])([CH3:15])[CH3:14])([CH3:9])[CH3:8].[CH:27]([Te:29](C=C)(C=C)[CH:30]=[CH2:31])=[CH2:28]>>[CH3:1][Te:2][CH3:3].[CH3:16][Si:13]([CH2:12][Te:11][CH2:10][Si:7]([CH3:9])([CH3:8])[CH3:6])([CH3:14])[CH3:15].[CH:27]([Te:29][CH:30]=[CH2:31])=[CH2:28]

|

Inputs

Step One

|

Name

|

tetravinyl tellurium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)[Te](C=C)(C=C)C=C

|

Step Two

[Compound]

|

Name

|

( 1 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

( 2)(b )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

tetraorganyl tellurium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

tetramethyl tellurium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[Te](C)(C)C

|

Step Six

[Compound]

|

Name

|

tetraorganyl tellurium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

tetra(trimethylsilylmethyl) tellurium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[Si](C)(C)C[Te](C[Si](C)(C)C)(C[Si](C)(C)C)C[Si](C)(C)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

ranging from about -100° C. to about 25° C

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C[Te]C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C[Si](C)(C)C[Te]C[Si](C)(C)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=C)[Te]C=C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |